Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate
Description
Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted at the 4-position with a 2-bromophenyl group and at the 3-position with a methyl ester. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity and intermolecular interactions. This compound is a critical intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. Its structural rigidity and functional group diversity make it amenable to further derivatization, enhancing its utility in drug discovery pipelines .
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3 |
InChI Key |
MTPGTGKQVPJNAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine and methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate features a pyrrolidine ring substituted with a bromophenyl group and a carboxylate ester. The presence of the bromine atom enhances its reactivity and biological activity, making it a valuable compound for research.
- Molecular Formula : CHBrN\O
- Molecular Weight : Approximately 284.149 g/mol
Medicinal Chemistry
This compound has shown promise in drug discovery, particularly for:
- Neurological Disorders : The compound may interact with neurotransmitter systems, potentially aiding in the treatment of conditions such as depression or anxiety.
- Cancer Treatment : Preliminary studies indicate that this compound exhibits anticancer properties by modulating various biological pathways involved in tumor growth.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables chemists to explore various modifications that could lead to new compounds with desirable properties.
Recent studies have investigated the biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that this compound exhibited significant inhibitory effects, suggesting its potential use as an antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against several cancer cell lines. The findings revealed that it induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a drug candidate. Studies have shown favorable absorption characteristics and moderate toxicity levels, which are promising for further development .
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Moderate |
| Toxicity | Low |
Mechanism of Action
it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate, emphasizing differences in substituents, physical properties, and applications.
Key Observations:
Substituent Position and Pharmacological Activity :
- The 2-bromophenyl group in the target compound introduces steric hindrance compared to its 4-bromophenyl analog (trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride). The para-substituted derivative exhibits enhanced solubility due to the hydrochloride salt and is prioritized in central nervous system (CNS) drug research, whereas the ortho-substituted variant may favor interactions with hydrophobic binding pockets .
Backbone Modifications: Replacement of the pyrrolidine ring with a triazole-thione scaffold () introduces additional hydrogen-bonding sites (N–H and S atoms), improving antimicrobial activity. However, this modification increases molecular weight (~593 vs.
Functional Group Impact: Amino alcohol derivatives () lack the ester group, reducing susceptibility to hydrolysis but limiting their utility in esterase-targeted prodrug strategies. Their elongated carbon chains (e.g., pentan-1-ol vs. butan-1-ol) enhance flexibility, which may improve binding to conformational dynamic targets .
Synthetic Yields and Practicality :
- The triazole-thione derivative () was synthesized in 82% yield , reflecting efficient cyclocondensation. In contrast, pyrrolidine carboxylates (e.g., ) often require multi-step syntheses with lower yields due to stereochemical control challenges .
Research Findings and Structural Analysis
Crystallographic Validation :
Structural determination of these compounds often employs programs like SHELXL and ORTEP for refining crystallographic data and visualizing anisotropic displacement parameters. For instance, the triazole-thione derivative’s crystal structure () was likely validated using such tools, ensuring accuracy in bond lengths and angles critical for structure-activity relationship (SAR) studies .Puckering Analysis :
The pyrrolidine ring in this compound may adopt a twisted conformation due to steric interactions between the 2-bromophenyl group and the ester moiety. Cremer-Pople puckering parameters () could quantify this distortion, differentiating it from planar heterocycles like triazoles .
Biological Activity
Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and research findings.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 284.15 g/mol
- Functional Groups : Contains a pyrrolidine ring and a bromophenyl substituent.
The presence of the bromine atom is significant as it enhances the compound's reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and drug development .
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Starting Materials : Utilization of readily available precursors such as bromobenzene and pyrrolidine derivatives.
- Reaction Conditions : Employing methods like nucleophilic substitution or coupling reactions to achieve the desired product.
- Purification : Techniques such as recrystallization or chromatography are used to purify the synthesized compound.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effects on various cancer cell lines, including:
- Cell Lines Tested : A549 (human lung adenocarcinoma), HCT116 (colon cancer).
- Methodology : Cells were treated with varying concentrations of the compound, and viability was assessed using MTT assays.
Results showed that at a concentration of 100 µM, the compound reduced cell viability significantly compared to control groups, suggesting potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves:
- Receptor Interactions : The compound acts as a ligand for specific receptors, influencing various signaling pathways.
- Enzyme Modulation : It may inhibit or activate enzymes involved in cancer progression and other diseases .
Comparative Biological Activity
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate | Bromine at different position | Exhibits varied activity profile |
| Methyl(3R,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate | Stereochemical variations | Potentially different pharmacokinetics |
| Methyl(3S,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate | Para-bromophenyl group | Different reactivity patterns |
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
